molecular formula C9H8BrNO2S B7645624 2-bromo-N-prop-2-ynylbenzenesulfonamide

2-bromo-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B7645624
M. Wt: 274.14 g/mol
InChI Key: PRCUXORGVNUPPZ-UHFFFAOYSA-N
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Description

2-Bromo-N-prop-2-ynylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a bromo-substituted benzene ring and a prop-2-ynyl (propargyl) group attached to the sulfonamide nitrogen. The presence of the alkyne group in the propargyl chain makes this molecule a valuable building block in medicinal chemistry, particularly for applications in click chemistry. Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers can efficiently link this fragment to various azide-containing molecules to create novel hybrid compounds for biological screening . Benzenesulfonamide scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities. Sulfonamide derivatives are extensively investigated as potential therapeutic agents, with reported activities including antitumor , anti-urease, and anti-carbonic anhydrase properties . The specific bromo and propargyl substitutions on this core structure provide researchers with handles for further chemical modification and for exploring structure-activity relationships (SAR) in the development of new bioactive molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h1,3-6,11H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCUXORGVNUPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference ID
2-Bromo-N-prop-2-ynylbenzenesulfonamide Bromine (ortho), Propargyl group (N-linked) ~308.2 (calc.) High reactivity due to propargyl -
N-(2-Amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide Chlorine (para), Amino group (meta) 365.6 Enhanced hydrogen bonding potential
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Dual bromine, Nitro group (ortho) 436.08 Electrophilic, potential for SNAr reactions
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide Methoxy (ortho), Ethyl group (N-linked) 290.2 Improved solubility, steric hindrance
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Naphthalene core, Cyclopropyl group 463.8 Antitumor activity reported
2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide Thiophene, Cyclopropyl, Hydroxy groups 402.3 Enhanced π-π stacking potential

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions, whereas the target compound’s bromine and propargyl group may favor alkyne-specific reactivity (e.g., click chemistry).
  • Solubility and Steric Effects : Methoxy and ethyl substituents in 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide improve solubility compared to the hydrophobic propargyl group in the target compound.
  • Biological Activity : The naphthalene-containing analog exhibits antitumor activity, suggesting that extended aromatic systems enhance interactions with biological targets.

Crystallographic and Geometric Analysis

  • Analog N-(2-Amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide forms intermolecular hydrogen bonds via its amino group, a feature absent in the non-amino target compound.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-bromo-N-prop-2-ynylbenzenesulfonamide?

Answer:
The synthesis typically involves a nucleophilic substitution reaction where propargyl bromide reacts with a benzenesulfonamide precursor. Key steps include:

  • Reagents: Use potassium carbonate (3 equiv.) as a base to deprotonate the sulfonamide nitrogen, enabling attack on propargyl bromide (1.2 equiv.) .
  • Solvent: Acetone is preferred due to its polar aprotic nature, enhancing reaction efficiency .
  • Purification: Column chromatography (silica gel, AcOEt/Hexane 20:80) ensures high purity .
  • Yield Optimization: Stirring at room temperature overnight minimizes side reactions like alkyne polymerization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm the presence of the propargyl group (e.g., alkynyl protons at δ ~2.5 ppm) and sulfonamide connectivity .
  • X-ray Crystallography: Resolves the 3D structure, including bromine and sulfonamide group orientations. SHELXL refinement is standard for small-molecule crystallography .
  • IR Spectroscopy: Detects sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and alkyne C≡C absorption (~2100 cm1^{-1}) .

Advanced: How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Answer:
Discrepancies (e.g., bond length variations or thermal motion artifacts) require:

  • SHELX Refinement: Use SHELXL’s least-squares refinement with Hirshfeld atom refinement (HAR) for accurate electron density modeling .
  • Twinned Data Analysis: For overlapping reflections, employ twin law matrices in SHELXL to deconvolute datasets .
  • Cross-Validation: Compare crystallographic data with DFT-calculated geometries or NMR-derived torsional angles .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Molecular Electron Density Theory (MEDT): Analyze electron localization function (ELF) to identify reactive sites (e.g., bromine as an electrophilic center) .
  • DFT Calculations: Use B3LYP/6-311++G(d,p) to model transition states and activation energies for substitution reactions .
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate acetone’s role in stabilizing intermediates .

Basic: How do steric and electronic effects influence the reactivity of the propargyl group in this compound?

Answer:

  • Steric Effects: The linear geometry of the propargyl group minimizes steric hindrance, favoring nucleophilic attack at the bromine site .
  • Electronic Effects: The electron-withdrawing sulfonamide group enhances bromine’s electrophilicity, accelerating substitutions .
  • Alkyne Reactivity: The sp-hybridized carbon in the propargyl group can participate in click chemistry (e.g., azide-alkyne cycloadditions) for functionalization .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

  • Temperature Control: Lower temperatures (<0°C) suppress alkyne dimerization .
  • Catalytic Systems: Use Cu(I) catalysts to direct regioselectivity in azide-alkyne cycloadditions, avoiding undesired byproducts .
  • Protecting Groups: Temporarily protect the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks .

Basic: How is the crystal packing of this compound influenced by intermolecular interactions?

Answer:

  • Hydrogen Bonding: Sulfonamide N–H···O=S interactions form 1D chains .
  • Halogen Bonding: Bromine acts as a halogen bond donor to sulfonyl oxygen, stabilizing the lattice .
  • π-Stacking: Aromatic rings align in parallel-displaced arrangements, contributing to dense packing .

Advanced: How can researchers validate conflicting bioactivity data for sulfonamide derivatives?

Answer:

  • Dose-Response Curves: Perform triplicate assays (e.g., enzyme inhibition) to identify outliers .
  • Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation causes inconsistent activity .
  • Molecular Docking: Compare binding poses in protein active sites to explain variability in IC50_{50} values .

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